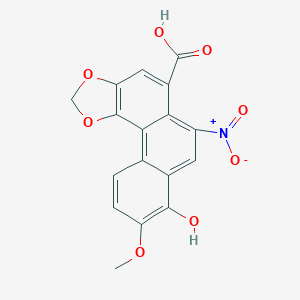

Aristolochic acid E

Description

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCMNWRTDNPVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147983 | |

| Record name | Aristolochic acid E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-48-3 | |

| Record name | Aristolochic acid E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Aristolochic Acid E: Addressing Scarcity of Data and a Comprehensive Analysis of the Archetypal Aristolochic Acid I

To the Esteemed Researcher,

This guide addresses the inquiry into the chemical structure and properties of aristolochic acid E. After a thorough and comprehensive search of the scientific literature and chemical databases, it is evident that while this compound is a recognized analogue within the aristolochic acid family, specific and detailed information regarding its chemical structure, spectroscopic properties, and biological activities is exceptionally scarce in publicly accessible resources.

One study, "Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities," identifies this compound, providing the following key data:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₁NO₈ | [1] |

| Exact Mass | 358.0557 (observed), 358.0561 (calculated) | [1] |

This information confirms its existence but does not provide the depth of data required for the comprehensive technical guide you requested. The lack of a definitive structure, spectroscopic data (NMR, IR, etc.), and specific biological studies for this compound prevents the creation of a detailed, standalone document on this particular compound.

Therefore, to provide a valuable and technically in-depth resource that aligns with the spirit of your request, this guide will focus on aristolochic acid I (AAI) . As the most abundant and extensively studied member of the aristolochic acid family, AAI serves as the archetypal compound for understanding the chemical, physical, and toxicological properties of this class of molecules, including what can be inferred for less-studied analogues like this compound.

This guide is structured to meet the rigorous demands of researchers, scientists, and drug development professionals, providing not just data, but the underlying scientific rationale for experimental design and interpretation.

A Comprehensive Technical Guide to Aristolochic Acid I

Part 1: The Molecular Architecture of Aristolochic Acid I

The Phenanthrene Core and Defining Functional Groups

Aristolochic acid I (AAI) is a nitrophenanthrene carboxylic acid.[2][3] Its core structure is a rigid, planar phenanthrene ring system. The specific identity of AAI is defined by its substitution pattern: a carboxylic acid group at position 1, a methoxy group at position 8, a nitro group at position 10, and a methylenedioxy bridge between positions 3 and 4.[3]

IUPAC Name: 8-methoxy-6-nitrophenanthro[3,4-d][4][5]dioxole-5-carboxylic acid[3]

Chemical Structure

Caption: 2D structure of Aristolochic Acid I.

The presence of the nitro group, the carboxylic acid, and the extended aromatic system are key determinants of its biological activity, particularly its genotoxicity.

Part 2: Physicochemical and Spectroscopic Profile

A thorough understanding of AAI's physicochemical properties is fundamental for its handling, formulation, and analysis.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₁NO₇ | [3] |

| Molecular Weight | 341.27 g/mol | [3] |

| Appearance | Yellow powder/crystals | [2][6] |

| Melting Point | 281-286 °C (with decomposition) | [7] |

| Solubility | Slightly soluble in water and most solvents; soluble in DMSO and ethanol. | [2][8] |

| UV-Vis λmax | 224, 320, 388 nm | [8] |

Spectroscopic Fingerprinting: The Key to Identification

Spectroscopic analysis provides an unambiguous identification of AAI.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation. The ¹H NMR spectrum of AAI in DMSO-d₆ is characterized by distinct signals for the aromatic protons, the methoxy group, and the methylenedioxy bridge. Key signals include a downfield singlet for the H-9 proton and another for the H-2 proton. The protons on the unsubstituted benzene ring (H-5, H-6, H-7) show characteristic coupling patterns.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups: the carboxylic acid (O-H and C=O stretching), the nitro group (N-O stretching), and the ether linkages of the methoxy and methylenedioxy groups.

Part 3: Isolation, Synthesis, and Analysis

Natural Occurrence

Aristolochic acids are phytochemicals found in plants of the family Aristolochiaceae, such as Aristolochia and Asarum species.[2] AAI is typically the most abundant analogue in these plants.[2]

Experimental Protocol: Extraction and Isolation from Plant Material

This protocol is a self-validating system, where the purity of the compound is assessed at each stage.

Causality: The choice of solvents is based on the polarity of AAI. Methanol is effective for initial extraction. Subsequent partitioning with chloroform isolates the medium-polarity compounds, including AAI. Chromatographic steps are essential for separating AAI from other closely related aristolochic acids and plant metabolites.

Caption: Workflow for the extraction and isolation of Aristolochic Acid I.

Step-by-Step Methodology:

-

Preparation: Air-dried and powdered whole plant material of an Aristolochia species is used as the starting material.

-

Defatting (Optional but Recommended): The powdered material is first extracted with hexane to remove non-polar lipids and pigments.

-

Methanol Extraction: The defatted plant material is then extracted exhaustively with methanol at room temperature.[9][10]

-

Partitioning: The methanol extract is concentrated, suspended in water, and partitioned with chloroform. The chloroform layer, containing the aristolochic acids, is collected.[9][10]

-

Column Chromatography: The chloroform extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.[9][10] Fractions are monitored by TLC.

-

Purification: Fractions containing AAI are further purified by preparative TLC or preparative HPLC to achieve high purity.[9]

-

Crystallization: The purified AAI is crystallized from a suitable solvent to yield yellow crystals.

-

Validation: The identity and purity of the final product are confirmed by melting point determination, HPLC, MS, and NMR spectroscopy.

Part 4: Biological Activity and Toxicological Profile

The biological effects of AAI are dominated by its severe toxicity.

Nephrotoxicity and Carcinogenicity

AAI is a potent nephrotoxin and a Group 1 human carcinogen, as classified by the International Agency for Research on Cancer (IARC).[11] Exposure is linked to aristolochic acid nephropathy (AAN), a progressive renal interstitial fibrosis, and a high risk of upper urinary tract urothelial carcinoma.[12][13]

Mechanism of Genotoxicity

The toxicity of AAI is intrinsically linked to its metabolic activation.

Caption: Simplified mechanism of Aristolochic Acid I genotoxicity.

Explanation of Causality:

-

Metabolic Activation: AAI itself is a procarcinogen. Its nitro group undergoes enzymatic reduction in the body, primarily by cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal cytochrome P450 enzymes.[11][12]

-

Formation of Reactive Intermediate: This reduction leads to the formation of a highly reactive cyclic N-acylnitrenium ion.[2]

-

DNA Adduct Formation: This electrophilic intermediate readily attacks cellular DNA, forming stable covalent adducts, particularly with the purine bases adenine and guanine.[11] The major adduct is 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I).[12]

-

Mutational Signature: These DNA adducts are promutagenic. During DNA replication, they cause mispairing, leading to a characteristic A:T to T:A transversion mutation. This specific mutation serves as a molecular signature of AAI exposure.[12]

-

Carcinogenesis: The accumulation of these mutations in critical genes, such as the tumor suppressor gene TP53, can lead to the initiation and promotion of cancer.

In Vitro Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to determine the concentration-dependent toxicity of AAI on a relevant cell line, such as human kidney (HK-2) or bladder epithelial cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Incubation: Incubate the cells for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Part 5: Concluding Remarks for the Researcher

While the specific details of this compound remain elusive, the comprehensive data available for aristolochic acid I provides a robust framework for understanding the chemical nature and biological hazards of this family of compounds. The shared phenanthrene core and the presence of a nitro group strongly suggest that this compound is likely to exhibit similar nephrotoxic and carcinogenic properties, mediated by the same mechanism of reductive activation and DNA adduct formation.

Future research should be directed at the isolation and full structural characterization of this compound to definitively establish its substitution pattern and stereochemistry. Subsequent biological assays would be crucial to determine its relative potency compared to AAI and other analogues. Until such data is available, it is prudent to handle any material containing this compound with the same high level of caution as for aristolochic acid I.

References

- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Natural Products and Bioprospecting. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12187629/]

- Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells. Archives of Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211100/]

- Isolation of Aristolochic Acid in Aristolochia maurorum (Aristolochiaceae). International Journal of Crude Drug Research. [URL: https://www.tandfonline.com/doi/abs/10.3109/13880208309070624]

- Differential cytotoxic effects of denitroaristolochic acid II and aristolochic acids on renal epithelial cells. Toxicology in Vitro. [URL: https://pubmed.ncbi.nlm.nih.gov/19133330/]

- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. SpringerLink. [URL: https://link.springer.com/article/10.1007/s13659-025-00506-x]

- Aristolochic Acids. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aristolochic-Acids]

- Aristolochic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aristolochic_acid]

- Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. Environmental Health Insights. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3136696/]

- Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents. Toxicological Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6234220/]

- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40553223/]

- Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Toxins. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788198/]

- Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics. Acta Pharmaceutica Sinica B. [URL: https://academic.oup.com/apsb/article/13/10/4345/7243913]

- Isolation, characterization and Quantity Determination of Aristolochic Acids, Toxic compounds in Aristolochia bracteolata L.. ResearchGate. [URL: https://www.researchgate.

- Aristolochic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aristolochic-acid]

- Methods for extracting and isolating aristolochic acid from natural matrices.. Revista de la Sociedad Entomológica Argentina. [URL: https://revistasen.com/index.php/sen/article/view/28]

- Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472850/]

- Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. ResearchGate. [URL: https://www.researchgate.

- CAS 475-80-9: Aristolochic acid II. CymitQuimica. [URL: https://cymitquimica.com/base/cas/475-80-9]

- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. ResearchGate. [URL: https://www.researchgate.

- Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Albertslund Bibliotek. [URL: https://albertslundbibliotek.dk/linkme/detail/149900/381699920]

- Aristolochic acids. American Chemical Society. [URL: https://www.acs.org/molecule-of-the-week/archive/a/aristolochic-acids.html]

- Aristolochic Acid. Cayman Chemical. [URL: https://www.caymanchem.com/product/10591/aristolochic-acid]

Sources

- 1. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 3. Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. tandfonline.com [tandfonline.com]

- 6. acs.org [acs.org]

- 7. Aristolochic Acids | C50H31N3O20 | CID 56841539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. la-press.org [la-press.org]

- 11. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential cytotoxic effects of denitroaristolochic acid II and aristolochic acids on renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Aristolochic Acid E for Research Applications

Introduction: The Duality of Aristolochic Acids

Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids found in specific plant families.[1][2] Historically, plants containing these compounds have been utilized for centuries in traditional herbal medicine across the globe for purported anti-inflammatory, diuretic, and anti-rheumatic properties.[3] However, a significant body of modern research has incontrovertibly linked AAs to severe health risks, including aristolochic acid nephropathy (AAN), a progressive fibrosing interstitial nephritis, and a high incidence of urothelial and liver cancers.[1][4] Consequently, the International Agency for Research on Cancer (IARC) has classified aristolochic acids and plants containing them as Group 1 human carcinogens.[4][5]

While the most abundant and studied analogues are Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), over 180 distinct analogues have been discovered, each with a unique chemical profile.[2] This guide focuses specifically on Aristolochic Acid E (AAE) , providing a technical overview of its natural provenance and a detailed, field-proven methodology for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals who require a pure standard of AAE for toxicological studies, analytical method development, or mechanistic investigations. Given the potent toxicity of these compounds, all handling must be performed with extreme caution in a controlled laboratory environment.

Part 1: Natural Provenance and Physicochemical Profile of this compound

Natural Sources

This compound, like other AAs, is primarily produced by plants belonging to the Aristolochiaceae family , commonly known as the birthwort family.[1][6] While many species in this family produce a complex mixture of AA analogues, specific analytical studies have identified AAE in several medicinal herbs.

The primary genera known to contain AAs are Aristolochia and Asarum (wild ginger).[1][6] Comprehensive analysis using UPLC-QTOF-MS/MS has confirmed the presence of this compound in the following species, which are used in some traditional medicines[2]:

| Plant Species | Common Name / Pin Yin | Plant Part(s) |

| Aristolochia mollissima Hance | Xun Gu Feng | Whole Herb |

| Aristolochia debilis Sieb. et Zucc | Ma Dou Ling | Fruit, Herb, Root |

| Aristolochia cinnabarina C.Y.Cheng | Zhu-Sha-Lian | Root |

It is critical to note that the profile and concentration of AA analogues can vary significantly based on the plant's geographic origin, growing conditions, and the specific part of the plant being analyzed (e.g., root, stem, or fruit).[3][5]

Physicochemical Characteristics

Understanding the chemical properties of AAE is fundamental to designing an effective isolation strategy. The presence of a carboxylic acid group, a nitro group, and a methoxy group dictates its polarity and solubility, which are exploited during extraction and chromatography.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₁NO₈ | [2] |

| Molecular Weight | 357.05 g/mol (based on exact mass) | [2] |

| Appearance | Typically a yellow crystalline powder (as part of AA mixture) | [7][8] |

| Solubility | Slightly soluble in most common solvents; soluble in methanol. | [1] |

| General Class | Nitrophenanthrene Carboxylic Acid | [2] |

Part 2: Isolation and Purification Workflow

The isolation of this compound from its natural matrix is a multi-step process designed to systematically remove interfering compounds and enrich the target analyte. The workflow described herein is a composite of established methodologies for the AA class, validated by techniques proven effective for separating structurally similar analogues.

Diagram: Overall Isolation and Purification Workflow

Caption: High-level workflow for the isolation of this compound.

Step 1: Preparation of Plant Material & Extraction

Causality: The initial step aims to maximize the surface area of the plant material to ensure efficient extraction of the target metabolites. Methanol is an excellent solvent choice due to its polarity, which effectively solubilizes the range of aristolochic acids and aristolactams present in the plant.[7][8] Ultrasound assistance is employed to accelerate this process by disrupting cell walls through cavitation, enhancing solvent penetration without excessive heat that could degrade the analytes.

Protocol: Ultrasound-Assisted Methanol Extraction

-

Harvest and Dry: Collect the relevant plant part (e.g., whole herb of A. mollissima). Air-dry in a shaded, well-ventilated area or use a plant dryer at a controlled temperature (40-50°C) until brittle.

-

Pulverize: Grind the dried material into a fine powder (approx. 40-60 mesh) using a mechanical grinder.

-

Maceration: Weigh 100 g of the powdered plant material and place it into a 2 L Erlenmeyer flask. Add 1 L of HPLC-grade methanol.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process (steps 3-5) on the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine all methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

Step 2: Preliminary Purification by Liquid-Liquid Partitioning

Causality: The crude extract contains a vast array of compounds, including highly polar sugars and chlorophylls, as well as non-polar lipids. A liquid-liquid partition using an immiscible solvent system (e.g., chloroform and water) is a classic and effective technique to separate compounds based on their relative polarities. Aristolochic acids, being moderately polar, will preferentially partition into the organic chloroform layer, while highly polar impurities remain in the aqueous phase.[7][8]

Protocol: Chloroform-Water Partition

-

Resuspend: Dissolve the dried crude methanolic extract in 200 mL of a methanol/water (80:20) solution.

-

Partition: Transfer the solution to a 1 L separatory funnel. Add 200 mL of chloroform and shake vigorously for 2 minutes, periodically venting the funnel.

-

Separate Layers: Allow the layers to separate completely. Drain and collect the lower chloroform layer.

-

Repeat: Add another 200 mL of chloroform to the aqueous layer in the separatory funnel and repeat the extraction.

-

Combine & Dry: Combine the two chloroform fractions. Dry the combined fraction by passing it through anhydrous sodium sulfate.

-

Concentrate: Evaporate the chloroform under reduced pressure at 40°C to yield the enriched AA fraction.

Step 3: Silica Gel Column Chromatography

Causality: This step separates the components of the enriched fraction based on their affinity for the polar silica gel stationary phase. A gradient elution, starting with a non-polar solvent (chloroform) and gradually increasing the polarity by adding methanol, allows for the sequential elution of compounds. Less polar compounds will elute first, followed by more polar ones. This allows for the separation of different AA analogues from each other and from other remaining impurities.[7][8]

Protocol: Gradient Elution Column Chromatography

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a chloroform slurry. A typical column size for a few grams of extract would be 40 cm in length and 4 cm in diameter.

-

Sample Loading: Dissolve the dried chloroform fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Elution: Begin elution with 100% chloroform. Gradually increase the solvent polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

-

Fraction Collection: Collect fractions of 15-20 mL each.

-

TLC Monitoring: Spot each fraction on a silica gel TLC plate (F₂₅₄). Develop the plate using a mobile phase of chloroform:methanol (e.g., 9:1 v/v). Visualize the spots under UV light at 254 nm and 366 nm. Aristolochic acids typically appear as dark quenching spots at 254 nm.[9] Combine fractions that show a similar TLC profile corresponding to the expected Rf value of AAE.

Step 4: High-Purity Isolation by Preparative HPLC

Causality: Preparative High-Performance Liquid Chromatography is the definitive step for achieving high purity (>98%). A reversed-phase C18 column separates molecules based on their hydrophobicity. The mobile phase, a mixture of acidified water and an organic solvent, is optimized to achieve baseline separation between AAE and any co-eluting structural analogues. The acidic modifier (e.g., formic or acetic acid) is crucial for protonating the carboxylic acid group on the AAs, which prevents peak tailing and results in sharp, symmetrical peaks, essential for accurate fractionation.[10][11]

Protocol: Reversed-Phase Preparative HPLC

-

Sample Preparation: Dissolve the combined, dried fractions from the column chromatography step in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be: 0-5 min, 30% B; 5-40 min, linear gradient from 30% to 50% B. This must be optimized based on analytical-scale injections.

-

Flow Rate: 3-5 mL/min.

-

Detection: UV detector set at 250 nm and 312 nm.

-

Injection Volume: Load as much sample as possible without compromising peak resolution.

-

-

Fraction Collection: Collect the eluent corresponding to the AAE peak using an automated fraction collector or by manual collection based on the chromatogram.

-

Purity Check: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity.

-

Final Step: Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain pure AAE as a solid powder.

Part 3: Analytical Characterization and Verification

Confirming the identity and purity of the isolated compound is a non-negotiable step. A combination of chromatographic and spectroscopic methods provides orthogonal data, building a robust and self-validating system of proof.

Diagram: Analytical Confirmation Workflow

Caption: Orthogonal analytical methods for confirming AAE identity.

High-Performance Liquid Chromatography (HPLC-DAD)

This is the primary method for assessing purity and for tentative identification if a certified reference standard is available.

-

System Parameters:

-

Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: 0.1% acetic acid in water (A) and methanol (B).[7] Isocratic or gradient elution optimized for AA separation. A common mobile phase is a 40:60 mixture of 1% acetic acid and methanol.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: Diode Array Detector (DAD) scanning from 200-400 nm. The primary wavelength for quantification is typically 250 nm.[7]

-

-

Trustworthiness Check: Purity is determined by the peak area percentage. The UV spectrum recorded by the DAD should be consistent across the entire peak and match the reference spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF), provides definitive evidence of identity through accurate mass measurement.

-

System Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Analysis: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.

-

-

Trustworthiness Check: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass of AAE (C₁₇H₁₂NO₈⁺, theoretical m/z 358.0557).[2] The fragmentation pattern obtained from MS/MS should be consistent with the known structure and published data, often showing characteristic losses of H₂O, CO, and NO₂.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation. While requiring a larger amount of pure material, it provides the ultimate confirmation of the molecular structure. ¹H and ¹³C NMR spectra should be acquired and compared with published data for AAE or related analogues to confirm the substitution pattern on the phenanthrene core.

References

-

Abdelgadir, E. H., Ahmed, R. H., Adam, S. I., & Husein, A. M. (2011). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. PubMed Central. [Link]

-

Wikipedia. (n.d.). Aristolochic acid. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (2021). Determination of Aristolochic Acid Using Isocratic RP- HPLC Method. PDDBS. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Plants Containing Aristolochic Acid. In A Review of Human Carcinogens: Personal Habits and Indoor Combustions (Vol. 100 E). IARC Monographs. [Link]

-

Wang, J., et al. (2023). Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review. MDPI. [Link]

-

Chicaiza-Reyes, G., et al. (2023). Methods for extracting and isolating aristolochic acid from natural matrices. SEN Latinoamericana. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2002). Aristolochia Species and Aristolochic Acids. In Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene (Vol. 82). IARC Monographs. [Link]

-

Abdelgadir, E. H., Ahmed, R. H., Adam, S. I., & Husein, A. M. (2011). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. BioOne Complete. [Link]

-

National Cancer Institute. (2022). Aristolochic Acids. Retrieved January 14, 2026, from [Link]

-

He, J., et al. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Molecules. [Link]

-

Muñoz, P., et al. (2018). Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass. Journal of Analytical Methods in Chemistry. [Link]

-

European Medicines Agency. (2000). Public Statement on the risks associated with the use of herbal products containing Aristolochia species. EMA. [Link]

Sources

- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 2. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review [mdpi.com]

- 5. PLANTS CONTAINING ARISTOLOCHIC ACID - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Aristolochic Acids - Cancer-Causing Substances - NCI [cancer.gov]

- 7. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioone.org [bioone.org]

- 9. rev-sen.ec [rev-sen.ec]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

The Unfolding Pathway: A Technical Guide to the Biosynthesis of Aristolochic Acid E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids produced by plants of the Aristolochia genus.[1] While historically used in traditional medicine, their profound nephrotoxicity and carcinogenicity have necessitated a deeper understanding of their biosynthesis for applications in toxicology, synthetic biology, and drug development.[2][3] This guide provides an in-depth technical exploration of the biosynthetic pathway of aristolochic acid E (AAE), a dicarboxylic acid derivative. We will dissect the experimentally elucidated early stages of the pathway, which are shared with other aristolochic acids, and then delve into the putative enzymatic transformations leading to the unique chemical scaffold of AAE. This document synthesizes current knowledge, highlights gaps in our understanding, and proposes testable hypotheses regarding the late-stage tailoring enzymes.

Introduction: The Significance of Aristolochic Acids

Aristolochic acids are a stark example of the dual nature of natural products, possessing both medicinal and toxic properties. Their association with aristolochic acid nephropathy (AAN) and subsequent urothelial cancers has made them a subject of intense research.[4] this compound, with its distinct 3-hydroxy-10-nitro-1,7-phenanthrenedicarboxylic acid structure, presents a fascinating case study in plant secondary metabolism. Understanding its biosynthesis is crucial for developing methods to detect and quantify these toxins in herbal products, and for engineering biological systems for the production of novel, potentially less toxic, derivatives.

The Genesis: From a Simple Amino Acid to a Complex Aporphine Core

The biosynthetic journey to this compound begins with the common amino acid L-tyrosine. Isotopic labeling studies have been fundamental in elucidating this initial phase of the pathway, a classic example of benzylisoquinoline alkaloid (BIA) biosynthesis.[5][6]

The Benzylisoquinoline Gateway: Formation of (S)-Norlaudanosoline

The initial steps mirror the well-characterized BIA pathway found in numerous plant species.[5]

-

Decarboxylation and Hydroxylation: L-tyrosine undergoes decarboxylation, catalyzed by tyrosine decarboxylase (TyrDC) , to yield tyramine.[7] Concurrently, another molecule of L-tyrosine is hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Condensation: Tyramine and L-DOPA-derived 4-hydroxyphenylacetaldehyde are condensed in a Pictet-Spengler reaction, catalyzed by norlaudanosoline synthase (NLS) , to form the central BIA intermediate, (S)-norlaudanosoline.[8]

The choice of isotopic tracers, such as 14C- and 15N-labeled tyrosine, was pivotal in confirming that both the carbon skeleton and the nitrogen atom of the benzylisoquinoline core originate from this amino acid.[5]

The Aporphine Scaffold: Formation of Stephanine

(S)-norlaudanosoline undergoes a series of modifications, including O-methylations and intramolecular oxidative coupling, to form the characteristic aporphine ring system.

-

O-Methylation: A series of O-methyltransferases (OMTs) catalyze the methylation of the hydroxyl groups of (S)-norlaudanosoline.[9]

-

Oxidative Coupling: The resulting reticuline or a similar intermediate undergoes intramolecular phenol oxidative coupling, a reaction likely catalyzed by a cytochrome P450 monooxygenase (CYP) , to form the aporphine alkaloid, stephanine.[8] Feeding studies with labeled prestephanine and stephanine have confirmed their roles as intermediates in the biosynthesis of aristolochic acid I.[8]

The Great Cleavage: A Putative Mechanism for Phenanthrene Formation

The transformation of the aporphine skeleton of stephanine into the tricyclic phenanthrene core of aristolochic acids is a remarkable and still incompletely understood biochemical event. This oxidative cleavage of the B-ring is a critical step in the pathway.

While the specific enzyme has not been definitively characterized in Aristolochia species, evidence from other biological systems suggests two primary candidates for this transformation:

-

Dioxygenases: These enzymes are known to catalyze the cleavage of aromatic rings. An extradiol or intradiol ring-cleavage dioxygenase could attack the catechol-like B-ring of a dihydroxylated aporphine intermediate.

-

Cytochrome P450 Monooxygenases: Certain CYPs are capable of catalyzing C-C bond cleavage.[2] A CYP could hydroxylate the aporphine ring, leading to an unstable intermediate that spontaneously rearranges and cleaves.

Experimental Protocol: Hypothetical Enzyme Assay for Aporphine Ring Cleavage

Objective: To identify and characterize the enzyme responsible for the oxidative cleavage of the aporphine ring.

Methodology:

-

Protein Extraction: Prepare crude protein extracts from Aristolochia species known to produce high levels of aristolochic acids.

-

Substrate Synthesis: Synthesize a labeled version (e.g., 14C or 13C) of a plausible aporphine precursor, such as a dihydroxylated derivative of stephanine.

-

Enzyme Assay: Incubate the labeled substrate with the protein extract in the presence of necessary cofactors (e.g., O₂, NADPH for CYPs; O₂, Fe²⁺, and a reducing agent for dioxygenases).

-

Product Analysis: Use High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and a radioactivity detector to separate and identify the reaction products. The appearance of a labeled phenanthrene derivative would indicate enzymatic activity.

-

Enzyme Purification: If activity is detected, proceed with standard protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the enzyme.

-

Characterization: Once purified, characterize the enzyme's kinetics, substrate specificity, and cofactor requirements.

Tailoring the Core: The Proposed Pathway to this compound

Following the formation of the phenanthrene backbone, a series of tailoring reactions are necessary to produce the final structure of this compound. The origin of the nitro group has been traced back to the amino group of tyrosine through isotopic labeling studies.[5][6] The subsequent steps are proposed based on known enzymatic reactions in plant secondary metabolism.

Hydroxylation at C3

The introduction of a hydroxyl group at the C3 position is likely catalyzed by a cytochrome P450 monooxygenase (CYP) . CYPs are a large and diverse family of enzymes in plants responsible for a wide range of oxidative reactions, including the hydroxylation of aromatic rings.[10]

Formation of the Dicarboxylic Acid Moieties

The presence of two carboxylic acid groups in this compound is a distinguishing feature. The formation of these groups likely proceeds through the oxidation of methyl or hydroxymethyl precursors. This is a common strategy in plant secondary metabolism for the formation of carboxylic acids. The enzymes responsible are likely oxidases or dehydrogenases . It is plausible that two distinct enzymes, or one enzyme with broad substrate specificity, catalyze the oxidation at C1 and C7.

Quantitative Data Summary

| Precursor/Intermediate | Enzyme Class (Putative) | Reaction Type |

| L-Tyrosine | Tyrosine Decarboxylase (TyrDC) | Decarboxylation |

| L-Tyrosine | Hydroxylase | Hydroxylation |

| Tyramine + 4-HPAA | Norlaudanosoline Synthase (NLS) | Pictet-Spengler Condensation |

| (S)-Norlaudanosoline | O-Methyltransferase (OMT) | Methylation |

| Reticuline intermediate | Cytochrome P450 (CYP) | Intramolecular C-C Coupling |

| Aporphine Intermediate | Dioxygenase or CYP | Oxidative Ring Cleavage |

| Phenanthrene Intermediate | CYP Hydroxylase | Hydroxylation |

| Hydroxylated Intermediate | Oxidase/N-oxygenase | Nitro Group Formation |

| Nitro-phenanthrene Int. | Oxidase/Dehydrogenase | Carboxylation |

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and elegant pathway that transforms a simple amino acid into a structurally intricate and biologically active molecule. While the early stages of the pathway are well-established, the later tailoring steps, particularly the oxidative cleavage of the aporphine ring and the formation of the dicarboxylic acid moieties, remain to be fully elucidated. Future research employing a combination of transcriptomics, proteomics, and enzyme biochemistry will be essential to identify and characterize the elusive enzymes of this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant natural product biosynthesis but also pave the way for the development of tools for detoxification and the bio-engineering of novel therapeutic agents.

References

-

Bezalel, L., Hadar, Y., & Cerniglia, C. E. (1997). Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus. Applied and Environmental Microbiology, 63(7), 2495-2501. [Link]

-

Chen, C. H., Dickman, K. G., Moriya, M., Zavadil, J., Sidorenko, V. S., Edwards, K. L., ... & Grollman, A. P. (2012). Aristolochic acid-associated urothelial cancer in Taiwan. Proceedings of the National Academy of Sciences, 109(21), 8241-8246. [Link]

-

Comer, F., Tiwari, H. P., & Spenser, I. D. (1969). Biosynthesis of aristolochic acid. Canadian Journal of Chemistry, 47(3), 481-487. [Link]

-

Comer, F., Tiwari, H. P., & Spenser, I. D. (1969). Biosynthesis of aristolochic acid. Canadian Journal of Chemistry, 47(3), 481-487. [Link]

-

Ferreira, M. J. U., Dinis, A. C. S., & Ascenso, J. R. (2010). Aporphine and bisaporphine alkaloids from Aristolochia lagesiana var. intermedia. Journal of Natural Products, 73(4), 658-662. [Link]

-

Han, D., Wang, X., Liu, Y., Li, S., & Zhang, Y. (2018). Deep sequencing and transcriptome analysis to identify genes related to biosynthesis of aristolochic acid in Asarum heterotropoides. Scientific Reports, 8(1), 1-11. [Link]

-

Guengerich, F. P. (2001). Mechanisms of cytochrome P450-catalyzed oxidations. ACS Chemical Research in Toxicology, 14(6), 611-650. [Link]

-

Johnson, F., & Grollman, A. P. (2014). Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds. Journal of Organic Chemistry, 79(14), 6496-6511. [Link]

-

Johnson, F., & Grollman, A. P. (2014). Total synthesis of the aristolochic acids, their major metabolites, and related compounds. The Journal of organic chemistry, 79(14), 6496–6511. [Link]

-

Li, Y., et al. (2025). Molecular characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in Aristolochia debilis. Plant Physiology and Biochemistry, 230, 110956. [Link]

-

Lagesianines B-D were the dimeric aporphine alkaloids linked through the substituent on nitrogen, oxygenated functions, and substituent on the phenanthrene ring, respectively. These dimeric aporphines were only reported from the leaves of A. ligesiana (Ferreira et al, 2010). [Link]

-

Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 178502, Phenanthrenecarboxylic acid, hydroxy-. [Link]

-

Spenser, I. D. (1969). Biosynthesis of aristolochic acid. Canadian Journal of Chemistry. [Link]

-

The C4-dicarboxylic acid pathway of photosynthesis. Identification of intermediates and products and quantitative evidence for the route of carbon flow. Biochemical Journal. [Link]

-

The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Various authors. (2022). A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC. Semantic Scholar. [Link]

-

Wikipedia contributors. (2023, December 27). Aristolochic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

World Health Organization. (2012). Aristolochia. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. [Link]

- Wu, T. S., Ou, L. F., & Teng, C. M. (1994). Aristolochic acids, aristolactams and amides from Aristolochia kankauensis. Phytochemistry, 36(4), 1063-1068.

- Zhang, H., et al. (2004). Aristolochic acid in traditional Chinese medicine: a review of its pharmacology, toxicology, and pharmacokinetics. Journal of Ethnopharmacology, 90(2-3), 159-166.

- Zhou, L., et al. (2010). Aristolochic acid nephropathy: a review of the literature. American Journal of Kidney Diseases, 55(4), 747-757.

Sources

- 1. Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of the aristolochic acids, their major metabolites, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aporphine and bisaporphine alkaloids from Aristolochia lagesiana var. intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Constituents and Pharmacology of the Aristolochia (馬兜鈴 mădōu ling) species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 9. US9803220B2 - Production of alkenes from 3-hydroxy-1-carboxylic acids via 3-sulfonyloxy-1-carboxylic acids - Google Patents [patents.google.com]

- 10. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Aristolochic Acids, with a Focus on the Under-Characterized Analogue, Aristolochic Acid E

This guide provides a detailed exploration of the molecular mechanisms underpinning the toxicity of aristolochic acids (AAs). While the primary focus of existing research has been on the major analogues, Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), this document synthesizes that extensive knowledge to provide a comprehensive model of action. It also addresses the current understanding of less-characterized analogues, such as Aristolochic Acid E, contextualizing their likely mode of action within the broader family and highlighting critical gaps in the scientific literature. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic-induced pathology.

Introduction: The Aristolochic Acid Family - A Notorious Class of Phytotoxins

Aristolochic acids are a family of over 180 structurally related nitrophenanthrene carboxylic acids derived from plants of the Aristolochia and Asarum genera.[1][2] These plants have a long history of use in traditional herbal medicine across the globe.[3] However, extensive clinical and preclinical evidence has unequivocally demonstrated their potent nephrotoxic, mutagenic, and carcinogenic properties.[4][5] The consumption of AA-containing products is causally linked to a devastating renal disease known as Aristolochic Acid Nephropathy (AAN), which is characterized by progressive tubulointerstitial fibrosis and often culminates in end-stage renal failure.[6][7]

Crucially, AAN is strongly associated with a high risk of developing upper tract urothelial carcinoma (UTUC).[2] This has led the International Agency for Research on Cancer (IARC) to classify aristolochic acids as Group 1 human carcinogens.[5] The most abundant and well-studied members of this family are AAI and AAII. Other analogues, such as this compound (C₁₇H₁₁NO₈), have been identified but remain poorly characterized in terms of their specific biological activity and toxicological potency.[4] This guide will delineate the well-established mechanism for the major AAs as a framework for understanding the entire class.

The Core Mechanism of Action: A Multi-Step Path to Carcinogenesis

The toxicity of aristolochic acids is not inherent to the parent molecules but is a consequence of their metabolic activation into highly reactive intermediates. This process initiates a cascade of molecular events leading to genetic mutations and cellular damage.

Metabolic Bioactivation: The Initiation of Toxicity

The critical first step in the mechanism of action is the reductive metabolism of the nitro group on the phenanthrene ring. This bioactivation is catalyzed by several cytosolic and microsomal enzymes, with NAD(P)H:quinone oxidoreductase 1 (NQO1) and Cytochrome P450 enzymes (CYP1A1/1A2) playing predominant roles.[8][9]

This enzymatic reduction converts AAs into their corresponding N-hydroxyaristolactams. These intermediates are unstable and can undergo further transformation to form a highly electrophilic cyclic N-acylnitrenium ion.[10][11] It is this ultimate carcinogen that is responsible for the profound genotoxicity of the aristolochic acid family.

Caption: Metabolic activation pathway of Aristolochic Acid I.

Formation of Persistent DNA Adducts

The reactive aristolactam nitrenium ion covalently binds to the exocyclic amino groups of purine bases in DNA, primarily adenine and guanine.[7] This results in the formation of characteristic aristolactam-DNA adducts, such as 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AL-I).[8]

These adducts are not efficiently repaired by the cell's DNA repair machinery and can persist in tissues, particularly the renal cortex, for decades after exposure has ceased.[5] This remarkable persistence makes them definitive biomarkers for AA exposure and provides a continuous source of mutagenic potential long after the initial insult.[7]

The Mutational Signature: A Fingerprint of Exposure

During DNA replication, the persistent AA-DNA adducts cause DNA polymerases to misincorporate bases. The dA-AL-I adduct, in particular, preferentially directs the insertion of a deoxyadenosine opposite the lesion. This leads to a highly specific A:T to T:A transversion mutation .[2][8] This mutational pattern is a unique "fingerprint" of aristolochic acid exposure and is frequently observed in the TP53 tumor suppressor gene in tumors from AAN patients.[2][6] The accumulation of such mutations in critical cancer-driver genes is the direct molecular link between AA exposure and carcinogenesis.

Cellular Consequences: Oxidative Stress and Apoptosis

Beyond direct genotoxicity, aristolochic acids induce significant cellular stress, contributing to their nephrotoxic effects.

-

Oxidative Stress: Treatment with AAs has been shown to increase the production of reactive oxygen species (ROS) and deplete intracellular glutathione (GSH), a key antioxidant. This oxidative stress contributes to cellular injury and DNA damage.[12]

-

Apoptosis Induction: AAs trigger programmed cell death (apoptosis) in renal and hepatic cells.[5][7] This occurs through multiple signaling cascades:

-

Mitochondrial Pathway: AAs can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspase-3.

-

MAPK Pathway Activation: AAs activate mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and ERK1/2, which play roles in mediating both apoptosis and cell cycle arrest in response to cellular stress.

-

p53-Dependent Apoptosis: The extensive DNA damage caused by AA adducts leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn can trigger apoptosis.[8]

-

Caption: Key signaling pathways in AA-induced apoptosis.

This compound: An Unresolved Toxicological Profile

While the mechanisms for AAI and AAII are well-defined, specific data for many other analogues are lacking. This compound (AAE), with a molecular formula of C₁₇H₁₁NO₈, is one such compound.[4]

Current Status:

-

Identification: AAE has been identified as a constituent in certain Aristolochia species.[4]

-

Mechanism of Action: To date, no specific studies detailing the mechanism of action, metabolic activation, genotoxicity, or cytotoxic potency of isolated this compound have been published in peer-reviewed literature.

Informed Hypothesis: Based on the conserved nitrophenanthrene carboxylic acid scaffold across the entire AA family, it is scientifically reasonable to hypothesize that AAE shares the same fundamental mechanism of action:

-

It likely undergoes nitroreduction via enzymes like NQO1 and CYPs.

-

This activation would produce a reactive nitrenium ion capable of forming DNA adducts.

-

These adducts would, in turn, be mutagenic and cytotoxic.

However, the presence of an additional oxygen atom in AAE compared to AAI (C₁₇H₁₁NO₇) suggests a different substitution pattern on the phenanthrene ring. This structural difference could significantly influence its toxicological profile by altering its substrate affinity for metabolizing enzymes, the stability of its reactive intermediates, or its ability to intercalate with DNA. Without empirical data, the specific potency of AAE relative to AAI remains unknown and represents a critical knowledge gap.

Quantitative Data and Experimental Protocols

Table 1: Physicochemical Properties of Selected Aristolochic Acid Analogues

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| Aristolochic Acid I | C₁₇H₁₁NO₇ | 341.27 | Methoxy group at C8 |

| Aristolochic Acid II | C₁₆H₉NO₆ | 311.25 | No substitution at C8 |

| This compound | C₁₇H₁₁NO₈ | 357.27 | Additional hydroxyl/oxide group |

Data sourced from PubChem and other comparative analyses.[4][11]

Table 2: Comparative Cytotoxicity of AAI and AAII in MDCK Renal Cells

| Compound | Exposure Time | IC₅₀ (µM) | Observation |

| Aristolochic Acid I | 24 h | ~25 | Most toxic of the analogues tested |

| Aristolochic Acid II | 24 h | >25 | Less toxic than AAI |

Data adapted from a study on Madin-Darby canine kidney (MDCK) cells, where significant apoptosis was observed at 25 µM.[12]

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of an aristolochic acid analogue on a relevant cell line, such as human bladder carcinoma (RT4) or renal proximal tubule epithelial cells (HK-2).

1. Objective: To determine the concentration-dependent cytotoxicity of an aristolochic acid analogue by measuring the metabolic activity of treated cells.

2. Materials:

-

Cell line (e.g., RT4 cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Aristolochic acid stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (570 nm absorbance)

3. Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the aristolochic acid analogue in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.

-

Remove the seeding medium from the cells and replace it with 100 µL of medium containing the desired concentrations of the test compound or vehicle control.

-

Include wells with medium only to serve as a blank control.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution and a homogenous solution.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

-

-

Plot the % Viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Causality and Validation: This protocol provides a quantitative measure of cytotoxicity. The reduction of MTT is directly proportional to the number of viable, metabolically active cells. A dose-dependent decrease in absorbance indicates that the aristolochic acid analogue is inducing cell death or inhibiting proliferation. The inclusion of a vehicle control is critical to ensure that the observed effects are due to the compound itself and not the solvent.

Conclusion and Future Directions

The mechanism of action for the primary aristolochic acids, AAI and AAII, is a well-documented paradigm of pro-carcinogen bioactivation, leading to persistent DNA adducts and a characteristic mutational signature. This pathway, involving metabolic activation, genotoxicity, and the induction of cellular stress pathways, provides a robust framework for understanding the toxicity of the entire AA family.

However, the field is marked by a significant lack of data on the majority of AA analogues, including this compound. It is imperative that future research efforts focus on isolating these less-abundant compounds and characterizing their specific toxicological profiles. Comparative studies are needed to determine their relative potencies for DNA adduct formation, mutagenicity, and cytotoxicity. Such data are essential for a comprehensive risk assessment of human exposure to Aristolochia-containing products and for fully understanding the structure-activity relationships that govern the toxicity of this dangerous class of natural compounds.

References

-

Chan, W., & Lee, K. C. (2009). Differential cytotoxic effects of denitroaristolochic acid II and aristolochic acids on renal epithelial cells. Toxicology in Vitro, 23(5), 890-896. Available at: [Link]

-

Shibata, T., Nagy, L. D., & Schmeiser, H. H. (2019). Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells. Toxicology Letters, 314, 133-141. Available at: [Link]

-

Wikipedia. (n.d.). Aristolochic acid. Retrieved from [Link]

-

Li, Y., Wang, Y., & Zhang, J. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Molecules, 27(24), 8913. Available at: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Plants containing aristolochic acid. IARC monographs on the evaluation of carcinogenic risks to humans, 100(Pt A), 347–361. Available at: [Link]

-

Michl, J., Ingrouille, M. J., Simmonds, M. S., & Heinrich, M. (2014). Naturally occurring aristolochic acid analogues and their toxicities. Natural product reports, 31(5), 676-693. Available at: [Link]

-

Chen, T., Mei, N., & Heflich, R. H. (2018). Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 36(1), 1–21. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Aristolochic acid. PubChem Compound Database. Retrieved from [Link]

-

Li, Y., et al. (2022). Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics. Precision Clinical Medicine, 5(4), pbac026. Available at: [Link]

-

Herrera-Meza, S., et al. (2022). Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021. Plants, 11(12), 1621. Available at: [Link]

-

Han, J., Xian, Z., & Li, J. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology, 10, 648. Available at: [Link]

-

Chen, C. H., & Grollman, A. P. (2021). Naturally Occurring Aristolochic Acid Analogues. Encyclopedia.pub. Available at: [Link]

-

Ji, H., et al. (2021). Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources. Biomolecules, 11(9), 1344. Available at: [Link]

-

Herrera-Meza, S., et al. (2022). Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021. OUCI. Available at: [Link]

-

Wang, Y., et al. (2022). Differential comparison of genotoxic effects of aristolochic acid I and II in human cells by the mass spectroscopic quantification of γ-H2AX. Toxicology in Vitro, 81, 105349. Available at: [Link]

-

Ji, H., et al. (2021). Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources. MDPI. Available at: [Link]

-

National Cancer Institute. (2022). Aristolochic Acids. Retrieved from [Link]

-

American Chemical Society. (2021). Aristolochic acids. Retrieved from [Link]

-

Han, J., Xian, Z., & Li, J. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology, 10, 648. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of aristolochic acid I and aristolochic acid II. Retrieved from [Link]

Sources

- 1. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]

- 3. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 7. Computational Analysis of Naturally Occurring Aristolochic Acid Analogues and Their Biological Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PLANTS CONTAINING ARISTOLOCHIC ACID - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Differential cytotoxic effects of denitroaristolochic acid II and aristolochic acids on renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Aristolochic Acid E: A Comprehensive Toxicological Profile for Advanced Research

Abstract

Aristolochic acids (AAs) are a class of potent nephrotoxic and genotoxic compounds found in plants of the Aristolochia and Asarum genera.[1][2] While the toxicology of aristolochic acid I (AAI) and II (AAII) is well-documented, leading to their classification as Group 1 human carcinogens, other analogs, such as aristolochic acid E (AAE), remain less characterized.[3] This technical guide provides a comprehensive toxicological profile of this compound, designed for researchers, scientists, and drug development professionals. By integrating established knowledge of the broader aristolochic acid family with specific data on AAE, this document elucidates its probable mechanisms of toxicity, outlines robust experimental protocols for its evaluation, and presents a framework for future research. The central hypothesis is that AAE, sharing the core nitrophenanthrene carboxylic acid structure, undergoes similar metabolic activation to form DNA adducts, thereby inducing nephrotoxicity and carcinogenicity. This guide will delve into the nuances of its chemical structure, its known and inferred metabolic fate, and the methodologies required to rigorously assess its toxicological endpoints.

Introduction: The Aristolochic Acid Family and the Emergence of AAE

The association between the consumption of herbal remedies containing Aristolochia species and the development of a unique, rapidly progressive renal fibrosis, initially termed "Chinese herbs nephropathy" and now known as aristolochic acid nephropathy (AAN), is well-established.[4] AAN is often accompanied by a high incidence of upper urinary tract urothelial carcinoma (UTUC).[4] The causative agents are the aristolochic acids, a group of structurally related nitrophenanthrene carboxylic acids.[1] AAI is the most abundant and extensively studied of these compounds.[1]

While AAI and AAII have been the primary focus of toxicological research, numerous other AA analogs exist, including this compound. The presence of these less-studied analogs in botanical materials necessitates a thorough understanding of their individual toxicological profiles to accurately assess the risk associated with exposure to Aristolochia-containing products. This guide will provide the foundational knowledge and practical methodologies to investigate the toxicology of AAE.

Chemical Structure and its Toxicological Implications

The toxicity of aristolochic acids is intrinsically linked to their chemical structure. The general structure consists of a nitrophenanthrene carboxylic acid core. The specific pattern of methoxy group substitutions on the phenanthrene ring distinguishes the different analogs.

-

Aristolochic Acid I (AAI): Contains a methoxy group at the C-8 position.[1]

-

Aristolochic Acid II (AAII): Lacks the methoxy group at the C-8 position.[5]

-

This compound (AAE): Is characterized by a specific arrangement of hydroxyl and methoxy groups on the phenanthrene ring.

The presence and position of these functional groups can influence the metabolic activation and detoxification pathways, thereby modulating the toxic potency of each analog. The nitro group at the C-10 position is crucial for the genotoxicity of AAs, as its reduction is the initial step in the formation of reactive intermediates that bind to DNA.

The Central Mechanism of Toxicity: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of aristolochic acids is a direct consequence of their metabolic activation to electrophilic species that form covalent adducts with DNA bases.[6] This process is a critical area of study for understanding the toxic potential of AAE.

Bioactivation Pathway

The primary pathway for the metabolic activation of aristolochic acids involves the reduction of the nitro group to a cyclic N-acylnitrenium ion. This highly reactive intermediate then covalently binds to the exocyclic amino groups of purine bases in DNA, primarily deoxyadenosine and deoxyguanosine.[6]

The key enzymes involved in this nitroreduction are:

-

Cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Microsomal Cytochrome P450 (CYP) enzymes (primarily CYP1A1 and CYP1A2)

-

Renal NADPH:cytochrome P450 reductase

The following diagram illustrates the generally accepted metabolic activation pathway for aristolochic acids:

Caption: Metabolic activation pathway of aristolochic acids leading to DNA adduct formation and carcinogenesis.

Detoxification Pathways

In parallel to bioactivation, aristolochic acids can also undergo detoxification reactions, primarily through O-demethylation catalyzed by CYP enzymes, leading to the formation of less toxic metabolites.[7] The balance between metabolic activation and detoxification is a key determinant of individual susceptibility to AA-induced toxicity.

Key Toxicological Endpoints and Experimental Assessment

A thorough toxicological evaluation of this compound requires the assessment of several key endpoints. The following sections detail the critical assays and provide standardized protocols.

Genotoxicity and Mutagenicity

The genotoxic potential of AAE is a primary concern. The Ames test, or bacterial reverse mutation assay, is a standard initial screening tool for mutagenicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay) [2][8][9][10][11]

-

Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1537, and TA1535, and Escherichia coli strain WP2 uvrA. These strains are designed to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver). This is crucial as AAs require metabolic activation to become mutagenic.

-

Procedure: a. Prepare a top agar containing a trace amount of histidine (for S. typhimurium) or tryptophan (for E. coli) and biotin. b. To the molten top agar, add the bacterial culture, the test substance (AAE) at various concentrations, and either S9 mix or a buffer control. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene) must be included.

Nephrotoxicity

The hallmark of aristolochic acid toxicity is nephropathy. In vitro and in vivo models are essential to characterize the nephrotoxic potential of AAE.

In Vitro Cytotoxicity in Human Renal Proximal Tubule Epithelial Cells (HK-2) [4][12][13]

Experimental Protocol: MTT Assay

-

Cell Culture: Culture HK-2 cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS) in 96-well plates until they reach approximately 80% confluency.

-

Treatment: Expose the cells to a range of concentrations of AAE for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., AAI).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Rodent Model of Aristolochic Acid Nephropathy [14][15][16][17][18]

Experimental Protocol:

-

Animal Model: Use male C57BL/6 mice or Wistar rats.

-

Dosing Regimen: Administer AAE via intraperitoneal injection or oral gavage daily for a specified period (e.g., 4-5 consecutive days for an acute model, or lower doses over several weeks for a chronic model). A range of doses should be tested.

-

Monitoring: Monitor the animals for changes in body weight, water intake, and urine output. Collect blood and urine samples at specified time points for biochemical analysis.

-

Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.

-

Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tubular necrosis, interstitial inflammation, and fibrosis.

-

Data Analysis: Compare the biochemical and histopathological findings between the AAE-treated groups and a vehicle control group.

DNA Adduct Formation

The detection and quantification of DNA adducts provide direct evidence of the genotoxic mechanism of AAE.

Experimental Protocol: ³²P-Postlabelling Assay [19][20][21][22]

-

DNA Isolation: Isolate high-purity DNA from the target tissues (e.g., kidney, liver, urothelium) of AAE-treated animals or from AAE-treated cells.

-

DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the AA-DNA adducts, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky adducts.

-

³²P-Labelling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity in the adduct spots to calculate the relative adduct labeling.

Experimental Protocol: LC-MS/MS Analysis [23][24][25][26]

-

DNA Isolation and Digestion: Isolate and digest DNA as described for the ³²P-postlabelling assay.

-

Chromatographic Separation: Separate the digested nucleotides using ultra-performance liquid chromatography (UPLC) with a reverse-phase column.

-

Mass Spectrometric Detection: Detect the DNA adducts using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the adducted nucleotide) and monitoring for specific product ions generated upon fragmentation.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification of the DNA adducts.

The following diagram outlines a typical experimental workflow for assessing the toxicology of AAE:

Caption: A typical experimental workflow for the toxicological evaluation of this compound.

Quantitative Toxicological Data: A Comparative Perspective

While specific quantitative toxicological data for AAE is limited in the public domain, a comparative analysis with other AA analogs can provide valuable context. The following table summarizes available data for some of the more well-studied aristolochic acids.

| Aristolochic Acid Analog | In Vitro Cytotoxicity (HK-2 cells, IC50) | In Vivo Nephrotoxicity | Genotoxicity (Ames Test) | DNA Adduct Formation |

| Aristolochic Acid I (AAI) | ~37.4 µM (24h)[4] | High | Positive (with S9) | High |

| Aristolochic Acid II (AAII) | Weaker than AAI | Lower than AAI | Positive (with S9) | Lower than AAI |

| Aristolochic Acid IIIa | Weak | Not well-studied | Not well-studied | Not well-studied |

| Aristolochic Acid IVa | Weak | Not well-studied | Not well-studied | Not well-studied |

| This compound (AAE) | To be determined | To be determined | To be determined | To be determined |

This table highlights the knowledge gap for AAE and underscores the importance of conducting the described experimental protocols.

Conclusion and Future Directions